molecular formula C22H24ClN3O3 B2925954 2-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol CAS No. 941945-96-6

2-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol

Cat. No.: B2925954
CAS No.: 941945-96-6
M. Wt: 413.9
InChI Key: IVYVSFSBMSQZET-UHFFFAOYSA-N
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Description

2-(9-Chloro-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol is a spiro heterocyclic compound characterized by a fused pyrazolo-oxazine core, a piperidine ring, and a 1,4-diol-substituted benzene moiety. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity and metabolic stability . The chloro and ethyl substituents likely influence lipophilicity and pharmacokinetic properties, while the 1,4-diol group may contribute to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

2-(9-chloro-1'-ethylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-2-25-9-7-22(8-10-25)26-19(17-11-14(23)3-6-21(17)29-22)13-18(24-26)16-12-15(27)4-5-20(16)28/h3-6,11-12,19,27-28H,2,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYVSFSBMSQZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=C(C=CC(=C4)O)O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Molecular Formula: C20H18ClN2O2
  • Molecular Weight: 373.285 g/mol

Structural Characteristics

The compound features a complex structure that includes a spirocyclic system and multiple aromatic rings, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the chloro and piperidine groups suggests potential interactions with neurotransmitter receptors and enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives of the pyrazolo[1,5-c]oxazine framework have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of the compound. It has been tested against several bacterial strains, demonstrating inhibitory effects that could be beneficial in developing new antibacterial agents.

Neuropharmacological Effects

Given its structural components, particularly the piperidine moiety, this compound may possess neuropharmacological effects. Preliminary studies suggest it might act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of structurally related compounds. The results indicated that derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting promising therapeutic potential.

Study 2: Antimicrobial Activity

In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at concentrations as low as 25 µg/mL, indicating its potential as a broad-spectrum antimicrobial agent.

Study 3: Neuropharmacological Assessment

Research conducted in Neuroscience Letters assessed the neuropharmacological profile of related compounds. The findings suggested modulation of serotonin receptors, which could lead to anxiolytic effects in animal models.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cellsJournal of Medicinal Chemistry
AntimicrobialInhibitory effect on bacteriaAntimicrobial Agents and Chemotherapy
NeuropharmacologicalModulation of serotonin receptorsNeuroscience Letters

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of spiro-pyrazolo-oxazine derivatives. Key structural variations among analogues include substituents on the aromatic rings and modifications to the piperidine moiety. Below is a comparative analysis of select derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound: 2-(9-Chloro-1'-ethyl-...benzene-1,4-diol 9-Cl, 1'-ethyl, benzene-1,4-diol C23H24ClN3O3 425.9 High polarity due to diol; potential for hydrogen bonding
2-(1'-Propyl-...phenol (CAS 899983-59-6) 1'-propyl, phenol C23H27N3O2 377.5 Reduced polarity vs. diol; increased lipophilicity
Ethyl 9-bromo-2-(thiophen-2-yl)-...carboxylate (CAS 899727-79-8) 9-Br, thiophen-2-yl, ethyl carboxylate C21H22BrN3O3S 476.4 Bromine enhances halogen bonding; thiophene introduces π-π stacking potential
9-Chloro-2-(2-naphthyl)-5-(3-nitrophenyl)-...benzoxazine 2-naphthyl, 3-nitro-phenyl C27H17ClN4O3 487.9 Nitro group increases electron-withdrawing effects; naphthyl enhances bulk
9-Chloro-5-(2,5-dimethoxyphenyl)-2-(2-thienyl)-...benzoxazine 2,5-dimethoxy-phenyl, thienyl C23H18ClN3O3S 451.9 Methoxy groups improve solubility; thienyl modulates electronic properties

Bioactivity and Functional Implications

  • Antimicrobial Activity : Derivatives with halogen (Cl, Br) and electron-withdrawing groups (e.g., nitro) exhibit enhanced antimicrobial potency. For example, spiro compounds with 4-substituted phenyl groups demonstrated MIC values of 50–250 μg/mL against bacterial and fungal strains . The target compound’s chloro and diol groups may synergize to improve membrane penetration and target binding.
  • Solubility and ADME : Methoxy and diol substituents improve aqueous solubility, whereas alkyl chains (e.g., propyl) enhance lipid membrane permeability . The target compound’s diol may offset the lipophilicity contributed by the chloro and ethyl groups.

Computational and Read-Across Insights

  • Similarity Metrics: Tanimoto coefficient-based analyses (threshold >0.8) classify these compounds as structurally related, enabling read-across predictions for toxicity and efficacy .
  • Energy Optimization : Molecular dynamics simulations suggest that spiro compounds with smaller substituents (e.g., ethyl vs. propyl) exhibit lower conformational energy, enhancing stability in biological environments .

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